1-(2-炔丙氧基)萘

描述

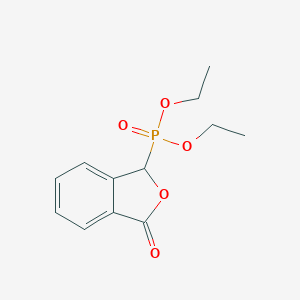

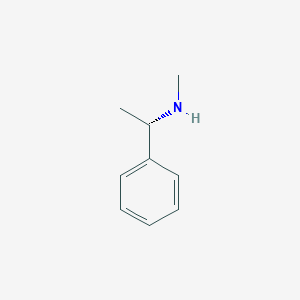

1-(2-Propynyloxy)naphthalene is a compound that is related to the naphthalene family, which is a class of aromatic hydrocarbons consisting of two fused benzene rings. Naphthalene derivatives are of significant interest due to their diverse applications in organic synthesis, materials science, and pharmaceuticals. Although the provided papers do not directly discuss 1-(2-Propynyloxy)naphthalene, they offer insights into the chemistry of naphthalene and its derivatives, which can be extrapolated to understand the properties and reactivity of 1-(2-Propynyloxy)naphthalene.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex due to the need for selective functionalization of the naphthalene core. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) involves starting from 1,8-dibromonaphthalene and proceeding through a deoxygenation step to form a disiloxane, which is then used to generate the dication for further reactions . Similarly, the synthesis of 1-naphthaleneacrylic acid reported involves crystallization and theoretical calculations to understand the structure and reactivity of the compound . These studies suggest that the synthesis of 1-(2-Propynyloxy)naphthalene would likely involve multi-step reactions, possibly starting from a naphthalene derivative and introducing the propynyloxy moiety through a targeted substitution reaction.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be determined using techniques such as X-ray diffraction and computational studies. For example, the crystal structure of a PPh2- and BMes2-functionalized 1,8-naphthalene molecule was elucidated using single-crystal X-ray diffraction, and its electronic structure was studied using DFT computational methods . Similarly, the structure of 1-naphthaleneacrylic acid was determined at low temperatures, and theoretical calculations were performed to understand its vibrational spectra . These methods would be applicable to determine the molecular structure of 1-(2-Propynyloxy)naphthalene and to predict its electronic and steric properties.

Chemical Reactions Analysis

Naphthalene and its derivatives undergo various chemical reactions, including oxidative coupling and reactions with radicals. The dication derived from naphthalene was used for oxidative coupling of N,N-dialkylanilines to produce benzidines . Additionally, the reaction of naphthalene with hydroxyl radicals in the gas phase leads to the formation of various oxidation products, providing insights into the atmospheric chemistry of PAHs . The reactivity of 1-(2-Propynyloxy)naphthalene would likely be influenced by the presence of the propynyloxy group, which could participate in additional reactions such as nucleophilic additions or serve as a leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the PPh2- and BMes2-functionalized 1,8-naphthalene molecule exhibits thermal and photochemical stability and displays reactivity towards halogen molecules . The study of 1,2-naphthalene oxides and imines through ruthenium-catalyzed isomerization of oxa/azabicyclic alkenes highlights the regioselectivity and functional group tolerance of such transformations . These properties are crucial for understanding the behavior of 1-(2-Propynyloxy)naphthalene in various environments and its potential applications. The compound's stability, solubility, melting point, and reactivity with other chemicals would be key parameters to investigate.

科学研究应用

铁催化的环化反应用于萘衍生物合成

一种使用铁(一种经济且环保的过渡金属)的新方法催化了 1-(2-炔基苯氧基)丙烷-2-酮的环化反应。该过程通过双 C-H 官能化构建萘骨架,展示了一种合成复杂萘衍生物的可持续方法 (Wang 等人,2009)。

环庚萘的尼古拉斯反应

尼古拉斯反应化学利用 2,7-二氧化的萘来合成环庚萘,突出了萘衍生物在构建复杂分子结构方面的多功能性。该方法极大地促进了微鞘菌素的总合成 (Taj 和 Green,2010)。

使用萘衍生物的氧化偶联

对萘-1,8-二基双(二苯甲基)的研究探讨了其独特的电子转移还原行为,提供了对氧化偶联反应的见解。这项工作证明了萘衍生物在合成联苯胺中的潜力,突出了它们在有机化学中的应用 (Saitoh 等人,2006)。

超分子化学中的萘二酰亚胺

萘二酰亚胺 (NDI) 在超分子化学、传感器以及作为分子器件的构建模块中得到了广泛应用。它们形成主客体复合物和通过配体门控促进离子通道形成的能力使其在分子开关器件的开发中很有价值 (Kobaisi 等人,2016)。

萘的 атмосфер氧化

由 OH 自由基引发的萘的大气氧化机理已经得到研究,为环境化学提供了宝贵的见解。这项研究有助于了解萘在大气中的转化,为研究空气污染和二次有机气溶胶的形成做出贡献 (Zhang 等人,2012)。

安全和危害

属性

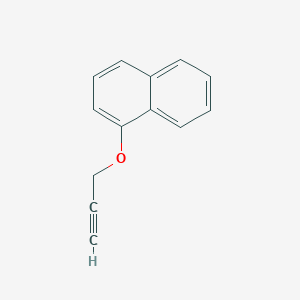

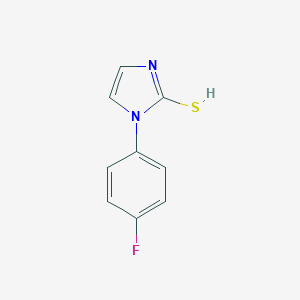

IUPAC Name |

1-prop-2-ynoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUJYDFTMPTTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171775 | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Propynyloxy)naphthalene | |

CAS RN |

18542-45-5 | |

| Record name | 1-Naphthalenyl propargyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)